1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
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Overview
Description
1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and a benzodiazole core, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxyethyl Intermediate: The synthesis begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Formation of the Benzodiazole Core: The next step involves the cyclization of 2-(4-chlorophenoxy)ethanol with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzodiazole core.
Introduction of the Methyl Group: The final step is the alkylation of the benzodiazole core with methyl iodide (CH3I) to introduce the methyl group at the 3-position, resulting in the formation of this compound.
Industrial production methods typically involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-19-14-4-2-3-5-15(14)20(16(19)18)10-11-21-13-8-6-12(17)7-9-13/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUGSOKURMWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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